

Preliminary Studies on AFG210 Protease: A Technical Guide

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Compound of Interest

Compound Name: AFG210

Cat. No.: B1684541

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Introduction to Caspase-3

Caspase-3 (also known as CPP32, Yama, or apopain) is a member of the cysteine-aspartic acid protease (caspase) family and a crucial executioner in the apoptotic pathway.^[1] This enzyme is responsible for orchestrating the dismantling of cellular components during programmed cell death.^[1] Synthesized as an inactive zymogen (procaspase-3), it is activated by upstream initiator caspases, such as caspase-8 and caspase-9, through proteolytic cleavage.^{[1][2]} This activation exposes its active site, enabling it to cleave a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.^[1] The dysregulation of Caspase-3 activity has been implicated in a variety of diseases, including neurodegenerative disorders and cancer.^[1]

Quantitative Data

The following tables summarize key quantitative data related to the kinetics and inhibition of human Caspase-3.

Table 1: Kinetic Parameters of Caspase-3 for Fluorogenic Substrates

| Substrate | K _m (μM) | k _{cat} (s ⁻¹) | k _{cat} /K _m (M ⁻¹ s ⁻¹) |
|-------------|---------------------|-------------------------------------|---|
| Ac-DEVD-AMC | 10.5 ± 1.2 | 2.5 ± 0.3 | 2.4 × 10 ⁵ |
| Ac-DNLD-AMC | 15.2 ± 2.1 | 1.8 ± 0.2 | 1.2 × 10 ⁵ |
| Ac-LEHD-AMC | > 500 | < 0.01 | < 20 |

Data are representative values from literature and may vary based on experimental conditions.

Table 2: Inhibition Constants (K_i) for Selected Caspase-3 Inhibitors

| Inhibitor | Inhibition Type | K _i (nM) |
|-------------|----------------------|---------------------|
| Ac-DEVD-CHO | Reversible, Covalent | 0.23 |
| Z-VAD-FMK | Irreversible | - |
| Q-VD-OPh | Irreversible | < 1 |
| Z-DEVD-FMK | Irreversible | 0.4 |

K_i values represent the inhibitor concentration required to produce half-maximum inhibition.

Experimental Protocols

Caspase-3 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is used to measure the activity of Caspase-3 in cell lysates.[\[3\]](#)[\[4\]](#)

Principle: Activated Caspase-3 cleaves the peptide substrate Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to Caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Cell Lysis Buffer (50 mM HEPES, pH 7.4, 50 mM KCl, 2 mM MgCl₂, 1 mM EDTA)
- 2x Reaction Buffer (100 mM HEPES, pH 7.4, 100 mM KCl, 4 mM MgCl₂, 2 mM EDTA)
- Dithiothreitol (DTT), 1 M stock
- Ac-DEVD-pNA substrate, 4 mM stock
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Sample Preparation:
 - Induce apoptosis in cell culture using the desired method.
 - Harvest $2-5 \times 10^6$ cells by centrifugation at 500 x g for 3 minutes.
 - Wash the cells twice with ice-cold PBS.
 - Resuspend the cell pellet in 100 μ L of cold Cell Lysis Buffer and incubate on ice for 15 minutes.
 - Centrifuge at 12,000 x g for 10-15 minutes at 4°C.
 - Transfer the supernatant (cell lysate) to a new pre-chilled tube.
 - Determine the protein concentration of the lysate using a Bradford or BCA assay.
- Assay Protocol:
 - Dilute the cell lysate with Cell Lysis Buffer to a final protein concentration of 50-200 μ g per 50 μ L.
 - Prepare a master mix of the reaction buffer by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.

- In a 96-well plate, add 50 μ L of the diluted cell lysate to each well.
- Add 50 μ L of the 2x Reaction Buffer with DTT to each well.
- Add 5 μ L of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 μ M).
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the absorbance at 405 nm using a microplate reader.
- The fold-increase in Caspase-3 activity can be determined by comparing the results from apoptotic samples with untreated controls.

Recombinant Caspase-3 Purification from E. coli

This protocol describes the expression and purification of a thrombin-activatable full-length Caspase-3 precursor from E. coli.[6]

Principle: An engineered Caspase-3 precursor with a thrombin cleavage site instead of its auto-activation site is expressed in E. coli. The soluble protein is purified using affinity chromatography and then activated by thrombin digestion.[6]

Materials:

- E. coli expression strain (e.g., BL21(DE3)) transformed with the Caspase-3 expression vector
- Lysis Buffer (50 mM Tris pH 7.5, 250 mM NaCl, 5% glycerol, 0.05% β -mercaptoethanol)
- Cobalt affinity resin
- Wash Buffer (Lysis Buffer with 10 mM imidazole)
- Elution Buffer (Lysis Buffer with 100 mM imidazole)
- Dialysis Buffer (20 mM Tris, pH 7.5, 250 mM NaCl, 5% glycerol, 1 mM DTT)
- Thrombin

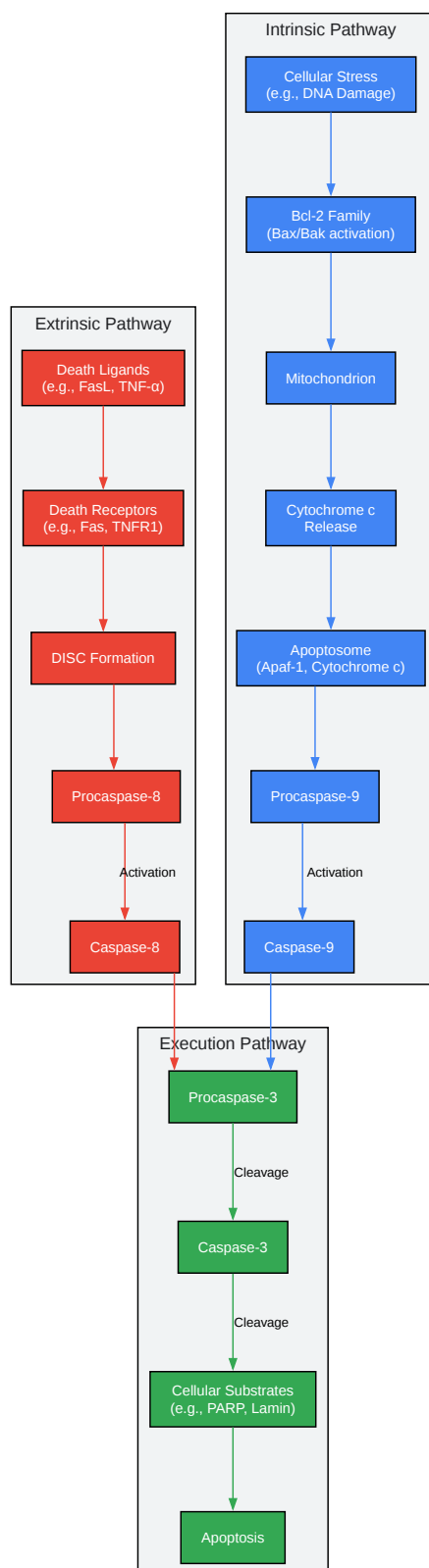
Procedure:

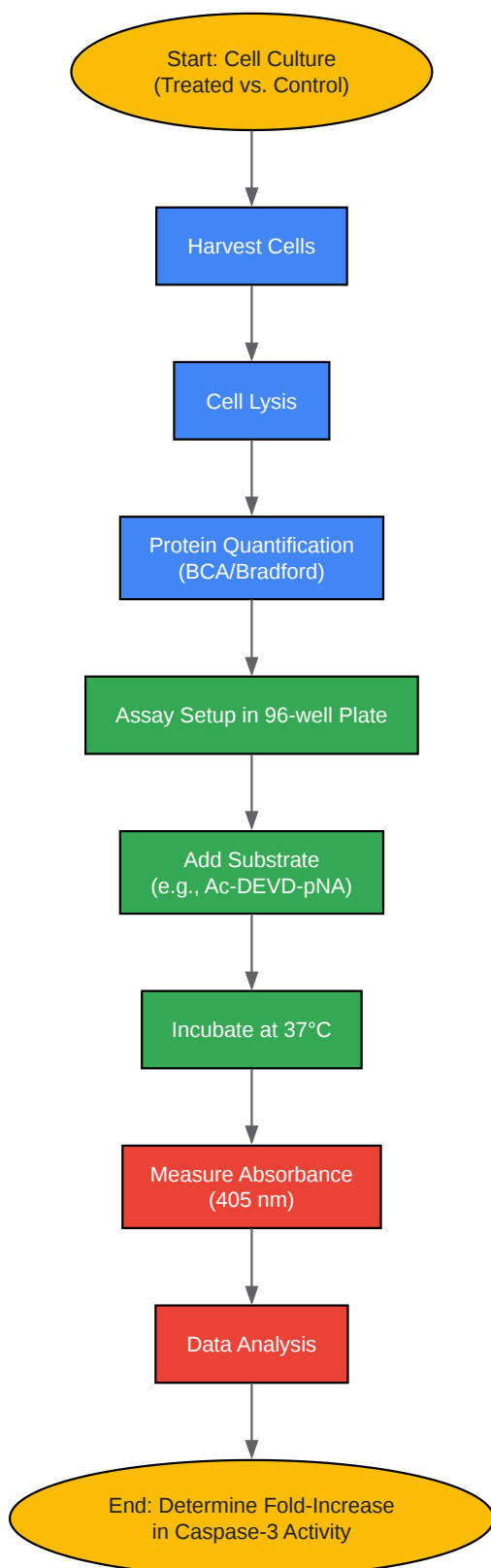
- **Expression:**
 - Inoculate a culture of the transformed E. coli and grow to an OD₆₀₀ of 0.6-0.8.
 - Induce protein expression with IPTG and continue to grow the culture for several hours at a reduced temperature (e.g., 18°C).
 - Harvest the cells by centrifugation.
- **Purification:**
 - Resuspend the cell pellet in Lysis Buffer and lyse the cells by ultrasonication.
 - Clarify the lysate by centrifugation at 29,820 x g for 30 minutes.
 - Incubate the supernatant with cobalt affinity resin at 4°C for 1 hour.
 - Wash the resin with Wash Buffer.
 - Elute the protein from the resin with Elution Buffer.
 - Dialyze the eluted protein against Dialysis Buffer.
 - Concentrate the purified Caspase-3 precursor.
- **Activation:**
 - Treat the purified Caspase-3 precursor with thrombin at 4°C for 18 hours.
 - The activation can be confirmed by SDS-PAGE, where the precursor will be cleaved into its p17 and p12 subunits.

Signaling Pathways and Workflows

Apoptotic Signaling Pathway Leading to Caspase-3 Activation

The following diagram illustrates the central role of Caspase-3 in both the intrinsic and extrinsic pathways of apoptosis.





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